4-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with a unique structure that includes a triazine ring, a morpholine group, and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 4-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps. The process begins with the preparation of the hydrazone intermediate, which is then reacted with a triazine derivative under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Substitution: The morpholine group can be replaced with other heterocycles or functional groups. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and the morpholine group play crucial roles in binding to these targets, while the trifluoromethylphenyl group enhances the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 4-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZIN-2-AMINE stands out due to its unique combination of functional groups. Similar compounds include:
- 4-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PYRIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZIN-2-AMINE
- 4-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZIN-2-AMINE These compounds share similar core structures but differ in the substituents attached to the triazine ring, which can significantly impact their chemical properties and applications.
Properties
Molecular Formula |
C21H18BrF3N8O3 |
---|---|
Molecular Weight |
567.3 g/mol |
IUPAC Name |
2-N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-6-morpholin-4-yl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H18BrF3N8O3/c22-16-5-4-13(10-17(16)33(34)35)12-26-31-19-28-18(29-20(30-19)32-6-8-36-9-7-32)27-15-3-1-2-14(11-15)21(23,24)25/h1-5,10-12H,6-9H2,(H2,27,28,29,30,31)/b26-12+ |
InChI Key |
HMUVYTAUMXQWKP-RPPGKUMJSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=C(C=C3)Br)[N+](=O)[O-])NC4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.